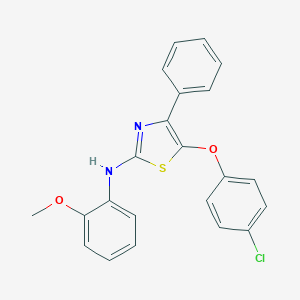![molecular formula C17H11BrN2O3S B388452 (5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B388452.png)
(5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound that belongs to the class of barbituric acid derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
(5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the benzylidene moiety can be reduced to form a saturated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of 5-(5-bromo-2-oxobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.
Reduction: Formation of 5-(5-bromo-2-hydroxybenzyl)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.
Substitution: Formation of 5-(5-substituted-2-hydroxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione derivatives.
科学研究应用
(5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to barbiturates, which are known for their sedative and anticonvulsant effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of (5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- 5-(5-chloro-2-hydroxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 5-(5-fluoro-2-hydroxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 5-(5-iodo-2-hydroxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Uniqueness
The uniqueness of (5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione lies in the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s ability to interact with specific molecular targets.
属性
分子式 |
C17H11BrN2O3S |
|---|---|
分子量 |
403.3g/mol |
IUPAC 名称 |
(5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C17H11BrN2O3S/c18-11-6-7-14(21)10(8-11)9-13-15(22)19-17(24)20(16(13)23)12-4-2-1-3-5-12/h1-9,21H,(H,19,22,24)/b13-9+ |
InChI 键 |
AAQODDFPUDPRRB-UKTHLTGXSA-N |
手性 SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC(=C3)Br)O)/C(=O)NC2=S |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)O)C(=O)NC2=S |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)O)C(=O)NC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B388370.png)
![(5E)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B388372.png)
![(5E)-2-(4-methoxyanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B388373.png)
![(5E)-2-(4-methoxyanilino)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B388375.png)
![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B388376.png)
![(5E)-2-(4-methoxyanilino)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B388379.png)
![3-(Dimethylamino)-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388381.png)
![(5Z)-2-(4-methoxyanilino)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B388382.png)
![3-(Dimethylamino)-5-[4-(1-naphthylmethoxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388383.png)
![(5E)-5-[[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B388384.png)

![1-(3,4-dichlorophenyl)-5-[4-(dimethylamino)benzylidene]-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B388387.png)
![(5E)-2-(3-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B388388.png)
![(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B388389.png)
